1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloropyrimidine and methylamine.
Piperidine Ring Formation: The piperidine ring is often introduced through a cyclization reaction involving suitable starting materials.
Coupling Reactions: The final step involves coupling the pyrimidine, piperidine, and indole moieties through appropriate linkers and under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound serves as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like uracil, cytosine, and thymine, which are essential components of nucleic acids.
Indole Derivatives: Compounds such as tryptophan and indole-3-acetic acid, which play crucial roles in biological systems.
Uniqueness
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of pyrimidine, piperidine, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24ClN5O |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H24ClN5O/c1-26(21-24-13-16(22)14-25-21)17-8-10-27(11-9-17)20(28)7-6-15-12-23-19-5-3-2-4-18(15)19/h2-5,12-14,17,23H,6-11H2,1H3 |
InChI Key |
YMYDMXZZWBHFDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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